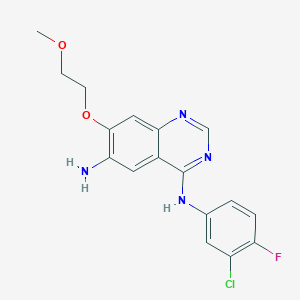

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine

Vue d'ensemble

Description

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine, abbreviated as N4-CFQD, is an organic compound that has been used in scientific research and laboratory experiments. It is a white, odorless crystalline solid that is soluble in water and has a melting point of 111-113°C. N4-CFQD has been studied for its potential applications in a variety of fields, including medicinal chemistry, drug design, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Optimization

- N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine and related compounds have been synthesized for various scientific applications. A study by Ouyang et al. (2016) focused on developing a rapid synthetic method for such compounds, optimizing the process and confirming the structures using NMR techniques (Ouyang et al., 2016).

- The synthesis of similar compounds has been explored by other researchers too, including Gong Ping (2005) and Chandrasekhar et al. (2014), aiming for high yield and purity without extensive purification techniques (Gong Ping, 2005); (Chandrasekhar et al., 2014).

Biological and Pharmacological Studies

- Quinazoline derivatives have been evaluated for their biological activities. A study by Fernandes et al. (2008) investigated the labelling of quinazoline derivatives with technetium for potential EGFR-TK imaging in cancer research (Fernandes et al., 2008).

- Similarly, Lee et al. (2020) identified a quinazoline derivative as a potential inhibitor for MERS-CoV, highlighting its potential in antiviral research (Lee et al., 2020).

Advanced Applications

- The compound has been used in the synthesis of [11C]gefitinib for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography, as researched by Holt et al. (2006) (Holt et al., 2006).

- Research by Sun et al. (2019) delved into the anti-inflammatory activity of fluorine-substituted quinazoline derivatives, indicating their potential in inflammation-related studies (Sun et al., 2019).

Propriétés

IUPAC Name |

4-N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN4O2/c1-24-4-5-25-16-8-15-11(7-14(16)20)17(22-9-21-15)23-10-2-3-13(19)12(18)6-10/h2-3,6-9H,4-5,20H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALPWNIUJMVGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596100 | |

| Record name | N~4~-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine | |

CAS RN |

402855-01-0 | |

| Record name | N~4~-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)

![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)